molecular formula C20H15F3N2O2 B11072566 4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11072566
M. Wt: 372.3 g/mol
InChI Key: VOWXBKZFZNUCMS-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a fused dioxolo and pyrrolo benzodiazepine structure. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethylphenyl group with the dioxolo and pyrrolo benzodiazepine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H15F3N2O2

Molecular Weight

372.3 g/mol

IUPAC Name

7-[4-(trifluoromethyl)phenyl]-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)14-5-3-12(4-6-14)19-15-2-1-7-25(15)16-9-18-17(26-11-27-18)8-13(16)10-24-19/h1-9,19,24H,10-11H2

InChI Key

VOWXBKZFZNUCMS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2N4C=CC=C4C(N1)C5=CC=C(C=C5)C(F)(F)F)OCO3

Origin of Product

United States

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